An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Ethyl 3-fluoro-α,γ-dioxo-benzenebutanoate
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Ethyl 3-fluoro-α,γ-dioxo-benzenebutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-fluoro-α,γ-dioxo-benzenebutanoate is a β-keto ester derivative whose structural elucidation is paramount for its application in synthetic chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such molecules. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR chemical shifts for Ethyl 3-fluoro-α,γ-dioxo-benzenebutanoate, taking into account the influence of its chemical environment, the presence of a fluorine substituent, and the potential for keto-enol tautomerism. Due to the limited availability of direct experimental spectra for this specific molecule, this guide synthesizes data from analogous compounds and fundamental NMR principles to provide a robust predictive framework.[1][2][3][4]
A key structural feature of Ethyl 3-fluoro-α,γ-dioxo-benzenebutanoate is its β-dicarbonyl moiety, which allows the molecule to exist in equilibrium between its keto and enol tautomeric forms.[5][6][7][8][9] This tautomerism significantly influences the observed NMR spectra, and understanding this phenomenon is crucial for accurate spectral interpretation.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of Ethyl 3-fluoro-α,γ-dioxo-benzenebutanoate is expected to show distinct signals for both the keto and enol forms, with the relative integration of these signals reflecting the equilibrium distribution of the two tautomers. The following is a detailed prediction of the proton chemical shifts.
Keto Tautomer
-
Ethyl Group (-CH₂CH₃): The ethyl ester will exhibit a quartet for the methylene protons (-CH₂) and a triplet for the methyl protons (-CH₃). The methylene protons, being closer to the electronegative oxygen atom, will appear more downfield.[10][11][12][13]
-
-CH₂: ~4.2 ppm (quartet, J ≈ 7.1 Hz)
-
-CH₃: ~1.2 ppm (triplet, J ≈ 7.1 Hz)
-
-
Methylene Group (-CH₂-): The methylene group situated between the two carbonyl groups is expected to be a singlet and will be significantly deshielded.
-
-CH₂-: ~4.0 ppm (singlet)
-
-
Aromatic Protons (-C₆H₄F): The 3-fluoro-substituted benzene ring will display a complex multiplet pattern in the aromatic region. The fluorine atom will influence the chemical shifts of the adjacent protons through both inductive and mesomeric effects. The protons will also exhibit coupling to the ¹⁹F nucleus.
-
Aromatic-H: ~7.2-8.0 ppm (multiplets)
-
Enol Tautomer
The enol form will lead to a different set of signals due to the presence of a carbon-carbon double bond and a hydroxyl group.
-
Ethyl Group (-CH₂CH₃): The chemical shifts will be similar to the keto form.
-
-CH₂: ~4.2 ppm (quartet, J ≈ 7.1 Hz)
-
-CH₃: ~1.3 ppm (triplet, J ≈ 7.1 Hz)
-
-
Vinyl Proton (=CH-): The proton on the carbon-carbon double bond will appear as a singlet.
-
=CH-: ~6.0 ppm (singlet)
-
-
Enolic Hydroxyl Proton (-OH): This proton will be a broad singlet and its chemical shift is highly dependent on solvent and concentration.
-
-OH: ~12-14 ppm (broad singlet)
-
-
Aromatic Protons (-C₆H₄F): The chemical shifts will be slightly different from the keto form due to the change in conjugation.
-
Aromatic-H: ~7.1-7.9 ppm (multiplets)
-
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will also show separate signals for the keto and enol tautomers.
Keto Tautomer
-
Carbonyl Carbons (C=O): Two distinct carbonyl signals are expected, one for the ketone and one for the ester.
-
Ketone C=O: ~195 ppm
-
Ester C=O: ~165 ppm
-
-
Methylene Carbon (-CH₂-): The carbon between the carbonyls will be around 50 ppm.
-
Ethyl Group (-OCH₂CH₃):
-
-OCH₂: ~62 ppm
-
-CH₃: ~14 ppm
-
-
Aromatic Carbons (-C₆H₄F): The aromatic region will show several signals, with the carbon directly attached to the fluorine exhibiting a large one-bond C-F coupling constant. The chemical shifts will be influenced by the fluorine's electron-withdrawing nature.[14][15][16][17]
Enol Tautomer
-
Carbonyl Carbon (C=O): A single ester carbonyl signal is expected.
-
Ester C=O: ~170 ppm
-
-
Enol Carbons (=C-OH and =CH-):
-
=C-OH: ~160 ppm
-
=CH-: ~95 ppm
-
-
Ethyl Group (-OCH₂CH₃):
-
-OCH₂: ~61 ppm
-
-CH₃: ~14 ppm
-
-
Aromatic Carbons (-C₆H₄F): The chemical shifts will be slightly altered compared to the keto form.
Summary of Predicted NMR Data
| Keto Tautomer | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| -CH₂CH₃ | ~4.2 | Quartet | ~62 |
| -CH₂CH₃ | ~1.2 | Triplet | ~14 |
| -CH₂- | ~4.0 | Singlet | ~50 |
| Aromatic-H | ~7.2-8.0 | Multiplets | ~115-165 |
| Ketone C=O | - | - | ~195 |
| Ester C=O | - | - | ~165 |
| Enol Tautomer | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| -CH₂CH₃ | ~4.2 | Quartet | ~61 |
| -CH₂CH₃ | ~1.3 | Triplet | ~14 |
| =CH- | ~6.0 | Singlet | ~95 |
| -OH | ~12-14 | Broad Singlet | - |
| Aromatic-H | ~7.1-7.9 | Multiplets | ~115-165 |
| Ester C=O | - | - | ~170 |
| =C -OH | - | - | ~160 |
Influence of the 3-Fluoro Substituent
The fluorine atom at the 3-position of the benzene ring exerts a significant influence on the chemical shifts of the aromatic protons and carbons.[14][15][16][17] Its strong electronegativity leads to a general deshielding (downfield shift) of the aromatic nuclei through an inductive effect. Furthermore, fluorine can participate in resonance, which can either shield or deshield specific positions on the ring. The most pronounced effect in ¹³C NMR is the large one-bond coupling constant between the fluorine and the carbon it is attached to (¹JCF), which is typically in the range of 240-260 Hz. Two- and three-bond couplings to other carbons and protons will also be observable, aiding in the assignment of the aromatic signals.
Experimental Protocol for NMR Analysis
The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of Ethyl 3-fluoro-α,γ-dioxo-benzenebutanoate.
Sample Preparation
-
Weighing the Sample: Accurately weigh 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[18][19]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃) or acetone-d₆. Ensure the solvent is of high purity to avoid extraneous signals.[18]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[19]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.
NMR Data Acquisition
-
Instrument Setup: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-16 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay to at least 5 times the longest T₁ for quantitative analysis.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is typically sufficient.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different protons.
Visualizations
Caption: Keto-enol tautomerism of Ethyl 3-fluoro-α,γ-dioxo-benzenebutanoate.
Caption: General workflow for NMR data acquisition and analysis.
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